4-Chloro-2-fluoro-1,1'-biphenyl

Vue d'ensemble

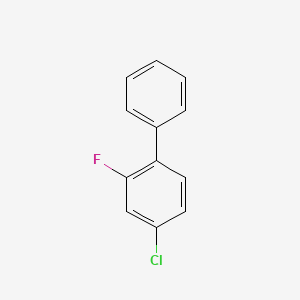

Description

4-Chloro-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C({12})H({8})ClF It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl halide and an aryl boronic acid. For 4-chloro-2-fluoro-1,1’-biphenyl, the starting materials are 4-chlorobromobenzene and 2-fluorophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol .

Industrial Production Methods: On an industrial scale, the production of 4-chloro-2-fluoro-1,1’-biphenyl may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Analyse Des Réactions Chimiques

Coupling Reactions

Biphenyl compounds with halogen substituents often participate in transition-metal-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Fluorinated biphenyls can react with boronic acids in the presence of palladium catalysts (e.g., Pd(OAc)₂ with ligands like SPhos or XPhos) and bases (e.g., K₂CO₃ or K₃PO₄) .

-

Ullmann Coupling : Aryl halides undergo oxidative coupling with copper catalysts (e.g., CuCl) to form biphenyls, though harsh conditions (high temperatures, oxidizing agents) are typically required .

Substitution Reactions

The chlorine substituent at the para position may act as a leaving group under nucleophilic substitution conditions, while the fluorine group (electron-withdrawing) could direct reactivity. For example:

-

Nucleophilic Aromatic Substitution : Chloride displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions.

-

Electrophilic Substitution : Fluorine’s electron-withdrawing effect could activate adjacent positions for electrophilic substitution (e.g., nitration, alkylation).

Oxidation and Reduction

-

Oxidation : Halogenated biphenyls may undergo oxidation to form ketones or carboxylic acids using agents like KMnO₄ .

-

Reduction : Reduction of functional groups (e.g., halides to hydrogen) using LiAlH₄ or other hydrides .

Reagents and Reaction Conditions

Structural Influences on Reactivity

The 4-chloro-2-fluoro substitution pattern introduces electronic and steric effects:

-

Fluorine (C-2): Acts as a meta-directing, electron-withdrawing group, potentially stabilizing intermediates in electrophilic reactions.

-

Chlorine (C-4): A weaker electron-withdrawing group compared to fluorine, but its larger size may influence steric outcomes in substitution reactions.

Limitations and Research Gaps

-

Direct Reaction Data : No experimental data specific to 4-Chloro-2-fluoro-1,1'-biphenyl was found in the provided sources.

-

Selective Reactivity : The interplay between chlorine and fluorine substituents on reaction pathways (e.g., substitution vs. coupling) remains unstudied.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-2-fluoro-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new compounds with potential therapeutic effects.

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis, particularly in creating compounds with enhanced biological activity. |

| Agrochemicals | Used in the development of pesticides and herbicides with improved efficacy. |

Biological Studies

Research has shown that this compound exhibits notable biological activity. It acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism in humans. This inhibition can influence the pharmacokinetics of co-administered drugs, making it relevant in pharmaceutical research.

Key Biological Insights:

- Inhibition of CYP Enzymes : Alters drug metabolism and can lead to increased plasma concentrations of certain medications.

- Potential Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines.

Material Science

In addition to its applications in organic synthesis and biology, this compound is also explored in material science. Its unique properties make it suitable for use in:

- Liquid Crystals : Contributing to the development of advanced materials for displays.

- Polymers : Used in synthesizing specialty chemicals that enhance material properties.

Case Study 1: Drug Interaction Studies

A study investigated the effects of this compound on drug metabolism by examining its interaction with various pharmaceuticals. The findings indicated that its inhibition of CYP enzymes could lead to significant alterations in drug effectiveness and safety profiles when co-administered with other medications.

Case Study 2: Synthesis of Anticancer Agents

Research focusing on the synthesis of novel anticancer agents utilized this compound as a key intermediate. The resulting compounds showed promising activity against multiple cancer cell lines, highlighting the compound's potential in developing new cancer therapies.

Mécanisme D'action

The mechanism of action of 4-chloro-2-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The molecular targets and pathways involved are typically those associated with the functional groups present on the biphenyl core, such as halogen atoms participating in substitution reactions.

Comparaison Avec Des Composés Similaires

4-Chloro-1,1’-biphenyl: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

2-Fluoro-1,1’-biphenyl:

4-Bromo-2-fluoro-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.

Uniqueness: 4-Chloro-2-fluoro-1,1’-biphenyl is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Activité Biologique

4-Chloro-2-fluoro-1,1'-biphenyl is a halogenated biphenyl compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article focuses on its biological activity, encompassing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClF, with a molecular weight of approximately 210.64 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the halogen substituents enhances reactivity towards biological targets, which may inhibit specific enzymes or receptors involved in bacterial survival .

- Anticancer Activity : Some derivatives of biphenyl compounds have shown promising anticancer properties. For instance, structural analogs have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to altered enzyme activity. This mechanism is crucial for its potential as an antibacterial agent.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase, indicating a possible mechanism for its anticancer effects .

Case Studies

Several studies have highlighted the biological activities associated with biphenyl derivatives:

- Antibacterial Activity Study : A study evaluated various biphenyl compounds' structure–activity relationships (SAR) and found that strong electron-withdrawing groups on the biphenyl structure enhance antibacterial efficacy against resistant strains .

- Cytotoxicity in Cancer Cells : Research involving MTT assays demonstrated that certain biphenyl derivatives significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective potency at low concentrations .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-chloro-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGWQFGVRISIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593131 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-18-5 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.